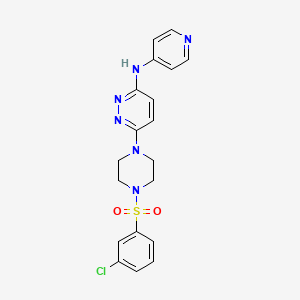

6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine

Description

Properties

IUPAC Name |

6-[4-(3-chlorophenyl)sulfonylpiperazin-1-yl]-N-pyridin-4-ylpyridazin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN6O2S/c20-15-2-1-3-17(14-15)29(27,28)26-12-10-25(11-13-26)19-5-4-18(23-24-19)22-16-6-8-21-9-7-16/h1-9,14H,10-13H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXZXKPQUZSREB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)NC3=CC=NC=C3)S(=O)(=O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN6O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-((3-Chlorophenyl)sulfonyl)piperazine

Key Intermediate Preparation

The piperazine-sulfonamide moiety is synthesized via sulfonylation of piperazine with 3-chlorophenylsulfonyl chloride.

- Dissolve piperazine (10 mmol, 0.86 g) in anhydrous dichloromethane (DCM, 20 mL).

- Add triethylamine (15 mmol, 2.1 mL) under nitrogen.

- Slowly add 3-chlorophenylsulfonyl chloride (10 mmol, 2.15 g) in DCM (10 mL) at 0°C.

- Stir at room temperature for 6 hours.

- Quench with water (10 mL), extract with DCM, dry over Na₂SO₄, and concentrate.

- Recrystallize from ethanol to yield white crystals (Yield: 85–92%).

- Molecular Formula : C₁₀H₁₂ClN₂O₂S

- ¹H NMR (DMSO-d₆) : δ 7.65–7.58 (m, 2H, ArH), 7.52–7.45 (m, 2H, ArH), 3.20–3.15 (m, 4H, piperazine), 2.85–2.80 (m, 4H, piperazine).

Substitution of 3,6-Dichloropyridazine at the 6-Position

Nucleophilic Aromatic Substitution

The 6-chloro group of 3,6-dichloropyridazine is replaced with 4-((3-chlorophenyl)sulfonyl)piperazine under basic conditions.

- Suspend 3,6-dichloropyridazine (5 mmol, 0.79 g) in dry DMF (15 mL).

- Add 4-((3-chlorophenyl)sulfonyl)piperazine (5.5 mmol, 1.65 g) and Cs₂CO₃ (15 mmol, 4.89 g).

- Heat at 80°C for 12 hours under nitrogen.

- Cool, dilute with water (50 mL), and extract with ethyl acetate.

- Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate 6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-3-chloropyridazine (Yield: 70–78%).

- Molecular Formula : C₁₅H₁₄Cl₂N₄O₂S

- LC-MS : m/z 397 [M+H]⁺.

Buchwald-Hartwig Amination at the 3-Position

Alternative Synthetic Strategies

One-Pot Sequential Substitution

A tandem substitution approach reduces purification steps (,):

- React 3,6-dichloropyridazine with 4-((3-chlorophenyl)sulfonyl)piperazine in DMF/Cs₂CO₃ at 80°C for 6 hours.

- Directly add pyridin-4-ylamine, Pd(OAc)₂, BINAP, and t-BuONa to the mixture.

- Heat at 100°C for 24 hours (Yield: 55–60%).

Critical Analysis of Methodologies

Yield Optimization Challenges

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine or pyridazine rings.

Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or modify substituents on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substitution reagents: Halogenated compounds, organometallic reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is of interest in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

Substituent Position on the Phenyl Ring

- 6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-N-(4-methylpyridin-2-yl)pyridazin-3-amine (): The chlorine is at the ortho position (2-chloro) instead of meta (3-chloro).

- BI82446 ():

Lacks a chlorine substituent (benzenesulfonyl instead of 3-chlorophenylsulfonyl), reducing molecular weight (396.47 vs. 428.90) and possibly diminishing halogen-bonding interactions .

Heterocyclic Modifications

- N-ethyl-N-methyl-6-(3-methylbenzenesulfonyl)-2-(4-phenylpiperazin-1-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine ():

Replaces pyridazine with a tetrahydropyrido-pyrimidine core. The methyl group on the sulfonylphenyl may reduce electronegativity compared to chlorine, affecting solubility and receptor interactions . - N-[(1R,3S)-3-isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]tetrahydro-2H-pyran-4-amine ():

Uses a trifluoromethylphenyl group instead of chlorophenylsulfonyl. The CF₃ group increases lipophilicity (logP) and may enhance metabolic stability .

Physicochemical Properties

Biological Activity

The compound 6-(4-((3-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-4-yl)pyridazin-3-amine is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 364.84 g/mol. The structure features a pyridazinamine core substituted with a piperazine moiety and a chlorophenylsulfonyl group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇ClN₄O₂S |

| Molecular Weight | 364.84 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1003043-43-3 |

Antimicrobial Activity

Recent studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance, derivatives of piperazine have shown promising activity against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM, indicating their potential as anti-tubercular agents .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Research indicates that similar sulfonamide derivatives can inhibit key signaling pathways involved in cancer proliferation. For example, the inhibition of BRAF mutations has been linked to compounds with structural similarities, suggesting that this compound may also exhibit anticancer activity through similar mechanisms .

The proposed mechanism of action involves the inhibition of specific kinases that are often dysregulated in cancers and infectious diseases. The sulfonamide group is known to interact with enzyme active sites, potentially leading to the inhibition of target proteins critical for cell survival and proliferation.

Case Studies

- Study on Antitubercular Activity : A study synthesized various piperazine derivatives and evaluated their activity against Mycobacterium tuberculosis. The most active compounds demonstrated low cytotoxicity against human cells, indicating a favorable therapeutic index .

- Anticancer Studies : In vitro assays have shown that compounds with similar structures can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. These findings suggest that further exploration of This compound could reveal significant anticancer potential.

Research Findings

Recent literature highlights several key findings regarding the biological activity of related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.